Pharmacokinetics of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride based pharmaceutical intermediates
Pharmacokinetics of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride based pharmaceutical intermediates
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the pharmacokinetic characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, a key intermediate in modern pharmaceutical development. Recognizing that publicly available pharmacokinetic data for this specific intermediate is limited, this document establishes a predictive and strategic approach based on its structural motifs and data from analogous compounds. We will detail the rationale and methodologies for a full suite of in vitro ADME assays, propose likely metabolic pathways, outline a robust bioanalytical method using LC-MS/MS, and present a strategic design for an initial in vivo pharmacokinetic study in a rodent model. This guide is intended for researchers, scientists, and drug development professionals to enable a thorough and efficient evaluation of this and similar chemical entities, ensuring that critical pharmacokinetic data informs candidate selection and development milestones.
Introduction: The Imperative for Early Pharmacokinetic Assessment
5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride represents a significant structural scaffold found in a variety of biologically active molecules, including G-protein-coupled receptor (GPR119) agonists investigated for the treatment of type 2 diabetes.[1] As a pharmaceutical intermediate, understanding its behavior within a biological system is paramount. The journey of a drug from administration to its site of action and subsequent elimination is governed by its pharmacokinetic (PK) profile, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
Early and accurate characterization of ADME properties is a cornerstone of modern drug discovery, serving to de-risk candidates, reduce late-stage attrition, and minimize costly investments in compounds with flawed pharmacokinetic profiles.[2][3] This guide provides the scientific rationale and detailed protocols for a comprehensive pharmacokinetic evaluation of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, establishing a blueprint for its progression from a chemical entity to a viable drug development candidate.
Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's intrinsic physicochemical properties are the primary determinants of its pharmacokinetic behavior. These parameters dictate its solubility, ability to cross biological membranes, and potential for metabolism.
| Property | Predicted/Known Value | Implication for Pharmacokinetics |
| Molecular Formula | C₁₀H₁₃ClN₂O (Free Base) | Foundational for all calculations.[4] |
| Molecular Weight | 212.68 g/mol (Free Base) | Influences diffusion rates and fits within Lipinski's Rule of Five.[4] |
| CAS Number | 950672-33-0 (Hydrochloride) | Unique identifier for the salt form.[5] |
| Predicted XlogP | 1.9 | Suggests a moderate lipophilicity, favorable for membrane permeability without excessive sequestration in fatty tissues.[6] |
| pKa (Predicted) | ~8.5 (Piperidine N) | The piperidine nitrogen will be protonated at physiological pH (7.4), increasing aqueous solubility but potentially limiting passive diffusion of the charged species. |
| Aqueous Solubility | High (as Hydrochloride salt) | The salt form enhances solubility, which is crucial for formulation and absorption from the gastrointestinal tract. Kinetic and thermodynamic solubility assays are still required.[7] |
In Vitro ADME Profiling: A Mechanistic Investigation
In vitro ADME assays are indispensable for the early assessment of a compound's potential liabilities and for building a mechanistic understanding of its disposition.[8] They are cost-effective, high-throughput, and reduce the reliance on animal testing in the initial stages of discovery.[7]
Metabolic Stability Assessment
The primary objective is to determine the intrinsic clearance rate of the compound. This is achieved by incubating the compound with liver-derived enzyme systems and monitoring its disappearance over time.
Experimental Protocol: Liver Microsomal Stability
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Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of 5-Chloro-2-(piperidin-4-yloxy)pyridine is prepared in a suitable organic solvent (e.g., DMSO) and diluted in incubation buffer.
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Rationale: HLMs are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Using human-derived microsomes provides a direct, albeit simplified, model of human hepatic clearance.[2]
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Incubation: The compound (typically at 1 µM) is pre-incubated with HLMs (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C to allow for temperature equilibration.
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Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity. A regenerating system is used to ensure its concentration does not become a rate-limiting factor.
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Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
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Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
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Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay is critical for assessing the potential for drug-drug interactions (DDIs). It determines if the compound can inhibit the metabolism of other drugs that are substrates of major CYP isoforms.
Experimental Protocol: CYP Inhibition (Fluorometric)
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System: Recombinant human CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) are used with specific fluorogenic probe substrates.
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Rationale: Using individual recombinant enzymes allows for a clean assessment of inhibition against specific isoforms without confounding factors from other enzymes present in microsomes.[7]
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Procedure: The test compound is incubated with each CYP isozyme and its corresponding probe substrate.
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Detection: The rate of formation of the fluorescent metabolite is measured. A reduction in fluorescence compared to a vehicle control indicates inhibition.
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Analysis: Data is plotted as percent inhibition versus compound concentration to determine an IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Proposed Metabolic Pathways
Based on the structure, which contains a piperidine ring and a chloropyridine moiety, several metabolic pathways are plausible. The piperidine ring, in particular, is susceptible to oxidation by CYP enzymes.[9]
Likely Metabolic Transformations:
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Piperidine Hydroxylation: Oxidation at the C3 or C4 position of the piperidine ring is a common metabolic route.
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N-Dealkylation: While less likely for an internal piperidine nitrogen, cleavage of the piperidine ring can occur, although this is often a minor pathway.[9]
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Pyridine Ring Oxidation: The electron-rich pyridine ring can be oxidized to form an N-oxide, a common metabolic fate for pyridine-containing compounds.[10]
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Aromatic Hydroxylation: Hydroxylation of the chloropyridine ring is also possible, though the position will be directed by the existing substituents.
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- 3. In Vitro ADME Assays [conceptlifesciences.com]
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